Lespedezavirgatal

Description

Contextualizing 2-Arylbenzofurans in Natural Product Chemistry

2-Arylbenzofurans are a class of heterocyclic organic compounds characterized by a benzofuran (B130515) core substituted with an aryl group at the 2-position. This structural motif is found in a variety of natural products isolated from different plant families, including Fabaceae and Moraceae. nih.govnih.govekb.egtandfonline.com These compounds have garnered considerable attention from the scientific community due to their wide range of biological activities.

Research has demonstrated that 2-arylbenzofurans possess a remarkable array of pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic activities. nih.govresearchgate.net For instance, several 2-arylbenzofuran derivatives isolated from the stem bark of Morus wittiorum have exhibited notable antioxidant and anti-inflammatory effects. nih.gov Similarly, compounds extracted from Sesbania grandiflora have shown antibacterial and cytotoxic potential. nih.gov The diverse bioactivities of 2-arylbenzofurans underscore their importance as a privileged scaffold in medicinal chemistry and as promising lead compounds for the development of new drugs.

The biosynthesis of 2-arylbenzofurans in plants is a complex process that often involves the shikimate and phenylpropanoid pathways. The structural diversity within this class of compounds arises from variations in the substitution patterns on both the benzofuran ring and the appended aryl group, as well as from different cyclization patterns. tandfonline.com This structural variability contributes to the broad spectrum of their biological effects.

Significance of Lespedeza virgata as a Source of Bioactive Metabolites

Lespedeza virgata (Thunb.) DC., a member of the Fabaceae family, is a plant with a history of use in traditional medicine. researchgate.net Phytochemical investigations of this species have revealed it to be a rich repository of bioactive secondary metabolites, particularly flavonoids and other phenolic compounds. researchgate.netresearchgate.net The isolation of Lespedezavirgatal from the aerial parts of L. virgata has further highlighted the significance of this plant as a source of novel natural products. researchgate.net

The genus Lespedeza as a whole is recognized for its diverse phytochemical profile, with various species yielding compounds such as flavonoids, sterols, and catechins. researchgate.netzenodo.org These compounds have been associated with a range of biological activities, including antidiabetic and anti-inflammatory effects. zenodo.orgnih.gov The specific chemical composition of L. virgata, including the presence of this compound, makes it a valuable subject for ongoing phytochemical and pharmacological research. researchgate.netzenodo.org

Research Findings on this compound

The isolation and structural elucidation of this compound were achieved through meticulous phytochemical analysis of Lespedeza virgata. Spectroscopic data played a pivotal role in determining its chemical structure and confirming its identity as a 2-arylbenzofuran.

| Spectroscopic Technique | Key Findings for Structural Elucidation |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Established the molecular formula of the compound. |

| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl and carbonyl functional groups. |

| Ultraviolet (UV) Spectroscopy | Suggested the presence of a conjugated system, characteristic of the benzofuran chromophore. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HMBC, HSQC) | Provided detailed information on the proton and carbon framework, confirming the 2-arylbenzofuran skeleton and the specific substitution patterns. |

Initial biological evaluations of this compound have focused on its antioxidant capacity. Studies have shown that it exhibits significant radical scavenging activity, which is a key mechanism for antioxidant effects. researchgate.netdntb.gov.ua This property is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals.

| Bioactivity | Research Finding |

|---|---|

| Antioxidant Activity | Demonstrated potent radical scavenging capacity in various in vitro assays. researchgate.netdntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

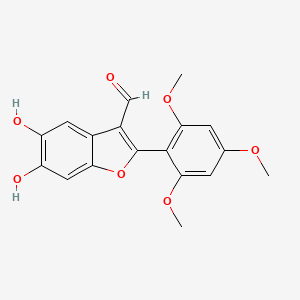

Molecular Formula |

C18H16O7 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5,6-dihydroxy-2-(2,4,6-trimethoxyphenyl)-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C18H16O7/c1-22-9-4-15(23-2)17(16(5-9)24-3)18-11(8-19)10-6-12(20)13(21)7-14(10)25-18/h4-8,20-21H,1-3H3 |

InChI Key |

OUBWKVRCMQAWKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=C(C3=CC(=C(C=C3O2)O)O)C=O)OC |

Synonyms |

lespedezavirgatal |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Lespedezavirgatal

Advanced Chromatographic Techniques in Natural Product Isolation

The separation of individual compounds from the enriched n-BuOH fraction is achieved through a series of advanced chromatographic techniques. acs.orgmdpi.com Given the complexity of the plant extract, a multi-step chromatographic process is essential to achieve the high level of purity required for structural elucidation and bioactivity testing.

The process often begins with column chromatography over a macroporous resin (e.g., D101), eluting with ethanol-water mixtures of decreasing polarity to yield several primary fractions. acs.org Fractions showing high bioactivity are then subjected to repeated column chromatography using various stationary phases. These phases are selected based on the polarity and structural characteristics of the target compounds. mdpi.com

Table 1: Chromatographic Techniques in the Isolation of Flavonoids from Lespedeza Species

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Gradients of n-hexane/EtOAc or Chloroform/Methanol (B129727) | Initial fractionation based on polarity. mdpi.com |

| Macroporous Resin CC | Diaion HP-20 or D101 | Stepwise gradients of Ethanol (B145695)/Water | Removal of highly polar impurities and initial separation. acs.org |

| Gel Permeation Chromatography | Sephadex LH-20 | Methanol or Ethanol | Separation based on molecular size, effective for removing pigments and larger molecules. mdpi.com |

| Reversed-Phase Chromatography (RP-C18) | RP-C18 silica | Gradients of Methanol/Water or Acetonitrile (B52724)/Water | Finer separation of compounds with similar polarities. koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | C18 or Phenyl-hexyl columns | Isocratic or gradient systems (e.g., Acetonitrile/Water) | Final purification to yield highly pure compounds. acs.orgkoreascience.kr |

Bioactivity-Guided Fractionation Approaches

The isolation of Lespedezavirgatal is a prime example of bioactivity-guided fractionation. nih.gov This strategy involves systematically testing the biological activity of fractions obtained at each stage of the separation process to guide the subsequent purification steps. For this compound, the guiding bioassay was its antioxidant capacity, specifically its ability to scavenge superoxide (B77818) anions. nih.gov

The process begins with the crude ethanolic extract, which is partitioned as described previously. Each resulting fraction (petroleum ether, CHCl3, EtOAc, n-BuOH, and remaining aqueous) is tested for its antioxidant activity. The n-BuOH fraction was identified as having a significant effect, prompting its selection for further investigation. acs.org This active fraction was then separated by column chromatography, and the resulting sub-fractions were again assayed. This iterative process of chromatography followed by bioassay is repeated, progressively narrowing down the search to the specific compounds responsible for the observed activity. This approach ensures that the purification efforts are focused on biologically relevant molecules, ultimately leading to the isolation of novel and potent compounds like this compound. nih.govresearchgate.net

Table 2: Illustrative Workflow of Bioactivity-Guided Fractionation for this compound

| Step | Action | Outcome | Bioassay |

|---|---|---|---|

| 1 | Extraction of L. virgata with ethanol. | Crude ethanolic extract. | Initial antioxidant screening. |

| 2 | Solvent-solvent partitioning (e.g., with petroleum ether, EtOAc, n-BuOH). | Multiple fractions of varying polarity. | Identification of the most active fraction (n-BuOH). acs.org |

| 3 | Column chromatography of the active n-BuOH fraction. | Several sub-fractions (e.g., Fr. I, II, III). | Pinpointing sub-fractions with the highest superoxide scavenging activity. nih.gov |

| 4 | Repeated chromatography (Silica, RP-C18) on active sub-fractions. | Increasingly pure mixtures. | Continued monitoring of activity to track target compounds. |

| 5 | Final purification using preparative HPLC. | Isolation of pure compounds, including this compound. | Confirmation of high antioxidant activity in the pure compound. nih.gov |

Optimization Strategies for Isolation Protocols

Optimizing the isolation protocol is critical for maximizing the yield and purity of the target natural product while minimizing time and solvent consumption. General strategies involve the systematic adjustment of various extraction and chromatographic parameters. For the initial extraction, factors such as the solvent type (e.g., different percentages of ethanol), solvent-to-solid ratio, extraction time, and temperature can be fine-tuned. nih.govncsu.edu

In chromatography, optimization focuses on selecting the most effective combination of stationary and mobile phases to achieve the best separation (resolution) of the target compound from impurities. Parameters such as the gradient slope in HPLC, flow rate, and column dimensions are methodically varied. The goal is to develop a robust and reproducible protocol that can be scaled up if necessary. nih.gov

Modern optimization of isolation protocols increasingly utilizes multivariate statistical analysis (MVSA) to handle the complexity of the experimental parameters. researchgate.net Techniques like Response Surface Methodology (RSM) and Principal Component Analysis (PCA) are powerful tools for modeling and optimizing extraction and chromatographic processes. frontiersin.orgjapsonline.com

RSM, often employed with experimental designs like the Box-Behnken design (BBD), allows researchers to simultaneously evaluate the effects of multiple variables (e.g., solvent concentration, extraction time, temperature) and their interactions. ncsu.edujapsonline.com This statistical approach can identify the optimal conditions to maximize the yield of flavonoids with a limited number of experiments. researchgate.net

When combined with a bioassay, MVSA can rapidly identify the chemical markers responsible for the pharmacological activity. frontiersin.org For instance, by correlating the chemical profiles of different fractions (obtained from LC-MS data) with their antioxidant activity, PCA can pinpoint the peaks in the chromatogram that contribute most significantly to the activity. This allows researchers to focus purification efforts on the most relevant compounds, streamlining the discovery and isolation process.

Table 3: Conceptual Steps for MVSA in Isolation Optimization

| Step | Description | Statistical Tool | Objective |

|---|---|---|---|

| 1. Screening | Identify the most influential extraction or chromatographic parameters from a larger set. | Factorial Designs (e.g., 2-level FFD) | Reduce the number of variables for further optimization. nih.gov |

| 2. Optimization | Model the relationship between significant parameters and the response (e.g., flavonoid yield) to find the optimal settings. | Response Surface Methodology (RSM) | Maximize the yield and purity of the target compound(s). ncsu.edujapsonline.com |

| 3. Data Analysis & Correlation | Analyze complex datasets from hyphenated techniques (e.g., LC-MS) from different fractions. | Principal Component Analysis (PCA), OPLS-DA | Visualize chemical differences between fractions and reduce data dimensionality. frontiersin.org |

| 4. Bioactivity Correlation | Correlate the chemical profile (PCA scores) with bioactivity data for each fraction. | Correlation Analysis, OPLS-DA | Identify specific compounds (markers) that are highly correlated with the desired biological activity. frontiersin.org |

Comprehensive Structural Characterization Through Advanced Spectroscopic and Spectrometric Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For Lespedezavirgatal, a comprehensive suite of NMR experiments was employed to assemble its molecular framework and define its stereochemistry. researchgate.net

One-Dimensional and Two-Dimensional NMR Investigations

The structural backbone of this compound was meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, this would reveal signals corresponding to aromatic protons on both the benzofuran (B130515) and phenyl rings, as well as any protons on substituent groups.

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Given the 2-phenylbenzofuran (B156813) skeleton, the spectrum would display a series of signals in the aromatic region (typically δ 100-160 ppm), corresponding to the carbons of the fused rings and the pendant phenyl group.

To assemble these individual pieces, several two-dimensional NMR techniques were utilized, each providing specific connectivity information. researchgate.netupi.edu

| NMR Experiment | Information Yielded for this compound |

| ¹H-¹H COSY | Establishes proton-proton (H-H) correlations through-bond, typically over two to three bonds. This is crucial for identifying adjacent protons within the aromatic spin systems of the phenyl and benzofuran moieties. |

| HSQC | Heteronuclear Single Quantum Coherence correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. |

| HMBC | Heteronuclear Multiple Bond Correlation reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is vital for connecting the different structural fragments, such as linking the phenyl ring to the benzofuran core and assigning the positions of non-protonated (quaternary) carbons. |

| NOESY | Nuclear Overhauser Effect Spectroscopy shows correlations between protons that are close in space, irrespective of their bonding. This is particularly important for determining the relative stereochemistry and conformation of the molecule. |

Through the combined interpretation of these spectra, the complete connectivity and substitution pattern of the this compound molecule were unequivocally established. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. anu.edu.au

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed. researchgate.net ESI is a soft ionization technique that typically generates a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with minimal fragmentation, allowing for the clear determination of the molecular ion. researchgate.net The "high-resolution" aspect of the analysis provides highly accurate mass measurements (typically to within 5 ppm), which enables the calculation of a unique and unambiguous molecular formula. This information is fundamental and serves as the entry point for the entire structural elucidation process. acdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. photonics.com The IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key structural features.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | ~3200-3600 (Broad) |

| Aromatic C-H | C-H Stretching | ~3000-3100 |

| Aromatic C=C | C=C Stretching | ~1450-1600 |

| Ether (C-O-C) | C-O Stretching | ~1000-1300 |

These absorptions provide a rapid and effective confirmation of the functional groups deduced from the more complex NMR and MS data. photonics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uni-muenchen.de The technique is particularly informative for compounds containing conjugated π-systems, such as the 2-phenylbenzofuran core of this compound. The UV-Vis spectrum provides information on the extent of conjugation within the molecule. The spectrum of this compound would exhibit distinct absorption maxima (λmax) corresponding to π → π* electronic transitions within its aromatic system, confirming the presence of a highly conjugated chromophore. uzh.ch

Quantum Chemical Investigations and Theoretical Modeling of Lespedezavirgatal

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has emerged as a robust and versatile computational tool in quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of many-body systems like molecules. DFT methods, specifically the B3LYP functional combined with a suitable basis set such as 6-31G(d), have been effectively employed to investigate flavonoids like Lespedezavirgatal. The choice of the B3LYP functional is common for such systems as it incorporates a portion of the exact exchange from Hartree-Fock theory, which is crucial for accurately describing the electronic properties of these molecules. cumhuriyet.edu.trpan.olsztyn.pl

Research indicates that the optimized geometry of this compound, determined at the B3LYP/6-31G(d) level of theory, reveals a largely planar conformation. This planarity is a key feature influencing its electronic properties and potential for interaction with other molecules. The most stable conformations of this compound are characterized by the presence of intramolecular hydrogen bonds, which play a significant role in stabilizing the molecular structure.

Evaluation of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds (IHBs) are critical in dictating the conformational preferences and, consequently, the chemical and biological activities of flavonoids. In this compound, the presence of hydroxyl (-OH) and carbonyl (C=O) groups in proximity allows for the formation of these non-covalent interactions.

Computational studies have identified the existence of stable IHBs in the most stable conformers of this compound. These bonds typically form between a hydroxyl group proton and a nearby oxygen atom of a carbonyl or another hydroxyl group. The formation of these hydrogen bonds contributes significantly to the planarity and rigidity of the molecular structure. The strength and geometry of these IHBs can be quantitatively assessed through computational methods by analyzing bond lengths, bond angles, and vibrational frequencies. For instance, the formation of an IHB leads to an elongation of the O-H covalent bond and a red-shift in its corresponding vibrational frequency.

Solvent Effects on Molecular Structures and Reactivity

The surrounding environment can profoundly influence the structure and reactivity of a molecule. Solvents, in particular, can alter conformational equilibria and reaction pathways. mdpi.com For this compound, computational studies have explored the impact of different solvent environments, such as in the gas phase versus in aqueous solution.

These investigations reveal that solvent effects can significantly modulate the electronic properties of this compound. For instance, polar solvents can stabilize charged or highly polar species, thereby affecting properties like ionization potential. It has been observed that solvent effects can lower the ionization potentials of neutral this compound while increasing the ionization potentials of its anionic forms. This is attributed to the stabilizing effect of the solvent on the resulting radical cations and anions. wikipedia.org Such modifications in electronic parameters due to the solvent environment are crucial for understanding the reactivity of this compound in biological systems, which are predominantly aqueous.

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide a high level of theoretical accuracy.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation. smu.eduresearchgate.net The second-order Møller-Plesset (MP2) method is a widely used and economical wave function-based approach for incorporating electron correlation effects. acs.org

For this compound, MP2 calculations have been used to corroborate the findings from DFT studies regarding its molecular geometry. The results from the MP2 method have confirmed that the most stable conformations of this compound are those that feature intramolecular hydrogen bonds. This agreement between DFT and MP2 methods lends greater confidence to the predicted stable structures of the molecule. The MP2 method, by providing a different theoretical standpoint, serves as a valuable benchmark for the results obtained from DFT calculations.

Computational Thermodynamics and Energetics of Reactivity

Computational thermodynamics allows for the quantitative prediction of the energy changes associated with chemical reactions, providing insights into their feasibility and the stability of the involved species. nih.govwikipedia.org For antioxidant molecules like this compound, a key thermodynamic parameter is the bond dissociation enthalpy.

Homolytic Bond Dissociation Enthalpies (BDEs)

The homolytic bond dissociation enthalpy (BDE) is the enthalpy change required to break a bond homolytically, resulting in two radical fragments. pan.olsztyn.pl For antioxidants, the BDE of an O-H bond is a critical indicator of its ability to donate a hydrogen atom to scavenge free radicals. A lower BDE value suggests that the hydrogen atom can be more easily abstracted, indicating a higher potential for antioxidant activity. nih.gov

Theoretical calculations for this compound have focused on determining the BDEs of its hydroxyl groups. These studies have shown that the O6−H bond has a significantly lower BDE compared to the O5−H bond, both in the gas phase and in aqueous solution. This suggests that the hydrogen atom of the O6−H group is more readily donatable, making this site the more active one for hydrogen atom transfer in radical scavenging mechanisms.

The calculated BDE values provide a quantitative measure of the antioxidant potential of different sites within the this compound molecule, which is crucial for understanding its mechanism of action as an antioxidant.

Data Tables

Table 1: Calculated Homolytic O-H Bond Dissociation Enthalpies (BDEs) for this compound (in kJ/mol)

| O-H Group | BDE (Gas Phase) | BDE (Aqueous Solution) |

| O5-H | Higher Value | Higher Value |

| O6-H | Lower Value | Lower Value |

Note: Specific numerical values are dependent on the computational method and basis set used. The table reflects the relative values and the more active site as reported in the literature.

Adiabatic Ionization Potentials (IPs) and Electron Affinities (EAs)

Theoretical studies on this compound have been conducted using density functional theory (DFT) with the B3LYP and BhandHLYP methods to determine its adiabatic ionization potentials and electron affinities. ustc.edu.cnaip.org The calculations were performed for the neutral molecule and its corresponding anion both in the gas phase and in an aqueous solution to simulate a biological environment. ustc.edu.cnaip.org The adiabatic IPs were calculated as the energy difference between the neutral molecule and its cation free radical, or between the anion and the corresponding radical. ustc.edu.cn

The calculated values for the adiabatic ionization potentials of the neutral and anionic forms of this compound are presented in the table below. These calculations help in understanding the ease with which this compound can be oxidized.

Table 1: Adiabatic Ionization Potentials (IPs) of this compound

| Form | Method | Gas Phase (kJ/mol) | Aqueous Solution (kJ/mol) |

|---|---|---|---|

| Neutral | B3LYP | 450.2 | 316.3 |

| Neutral | BhandHLYP | 487.4 | 358.1 |

| Anion | B3LYP | 129.7 | 4.6 |

This table was generated based on data from a DFT study on this compound. ustc.edu.cn

Similarly, the adiabatic electron affinity was determined for the hydroxyl radical, superoxide (B77818) anion radical, and hydrogen peroxide radical in the context of the antioxidant activity of this compound. ustc.edu.cnaip.org These values are instrumental in assessing the compound's ability to accept electrons and neutralize reactive oxygen species.

Simulation of Electron and Charge Distribution

The simulation of electron and charge distribution in this compound provides a visual and quantitative understanding of its chemical reactivity. Using DFT at the B3LYP/6-31G(d) level, the optimized geometries of the neutral molecule, as well as its radical cation, radical, and anion forms, have been determined. ustc.edu.cnaip.orgcqvip.com These optimized structures reveal key features of the molecule's conformation and electron density.

A significant finding from these simulations is that the most stable conformation of this compound contains an intramolecular hydrogen bond (IHB). ustc.edu.cn Specifically, an IHB is formed between the hydroxyl group at position O5 and the oxygen atom of the hydroxyl group at position O6 in the A-ring of the molecule. ustc.edu.cn This intramolecular interaction plays a crucial role in stabilizing the molecule and influencing its electronic properties and reactivity.

The distribution of electron density and electrostatic potential can be mapped onto the molecular surface to identify electrophilic and nucleophilic sites. While the primary research did not explicitly present visual maps of electron density, the geometric optimizations and the identification of the IHB imply a non-uniform charge distribution, with higher electron density around the oxygen atoms. This information is critical for understanding how this compound interacts with other molecules, particularly in its role as an antioxidant. The formation of the radical cation and anion forms involves a redistribution of electron density across the molecule, which can be further analyzed through computational models.

Elucidation of Biological Activity Mechanisms

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Lespedezavirgatal scavenges ROS through several key mechanisms, with the specific pathway often depending on the surrounding environment (e.g., gas phase vs. aqueous solution). ustc.edu.cnaip.org The primary mechanisms include Hydrogen Atom Transfer (HAT), Stepwise Electron-Transfer/Proton-Transfer (ET-PT), and Sequential-Proton-Loss-Electron-Transfer (SPLET). ustc.edu.cn These pathways may occur in parallel, with their rates determined by thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). ustc.edu.cn

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule donates a hydrogen atom to a free radical. ustc.edu.cnnih.gov The feasibility of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of the antioxidant's O-H bonds; a lower BDE indicates a more favorable reaction. ustc.edu.cn

Computational studies on this compound have determined the BDE for its different hydroxyl (O-H) groups. The analysis shows that the hydrogen atom on the O6-H group is significantly more active and easier to abstract than the one on the O5-H group. ustc.edu.cn This is evidenced by the considerably lower BDE value for the O6-H bond compared to the O5-H bond, a finding that holds true in both gas phase and aqueous solution calculations. ustc.edu.cn

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for this compound (in kJ/mol) Data sourced from a DFT study using the B3LYP method. ustc.edu.cn

| O-H Group | BDE (Gas Phase) | BDE (Aqueous Solution) |

| O5-H | 433.8 | 443.0 |

| O6-H | 358.5 | 373.1 |

The ET-PT mechanism is a two-step process. It begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. nih.govnih.gov The critical parameter for the initial step is the Ionization Potential (IP), which is the energy required to remove an electron from the neutral molecule. ustc.edu.cnmdpi.com

For this compound, the IP values have been calculated to understand its capacity to engage in the ET-PT pathway. The calculations show that the IP is significantly lower in an aqueous solution compared to the gas phase. ustc.edu.cn This suggests that the solvent plays a crucial role, stabilizing the resulting radical cation and making the electron transfer process more favorable in a physiological, water-based environment. ustc.edu.cn

Table 2: Calculated Adiabatic Ionization Potential (IP) for this compound (in kJ/mol) Data sourced from a DFT study using the B3LYP method. ustc.edu.cn

| Medium | Adiabatic Ionization Potential (IP) |

| Gas Phase | 741.6 |

| Aqueous Solution | 632.7 |

The SPLET mechanism is another two-step process that is particularly relevant in polar solvents. researchgate.netnih.gov It involves the initial deprotonation of the antioxidant to form an anion, followed by the transfer of an electron from this anion to the radical species. ustc.edu.cn The controlling factors for this pathway are the proton affinity (PA) and the ionization potential of the resulting anion. ustc.edu.cnresearchgate.net

Theoretical studies indicate that for this compound, the 5-anion (formed by deprotonation at the O5-H position) is the more active form in the SPLET mechanism. ustc.edu.cn This is because the IP of the 5-anion is lower than that of other possible anions, both in the gas phase and in solution. ustc.edu.cn The IP values for the anions of this compound are noted to be significantly lower than those of many synthetic antioxidants, highlighting its potential potency. ustc.edu.cn It is also observed that the IP of the anions is higher in an aqueous medium than in the gas phase. ustc.edu.cn

Table 3: Calculated Ionization Potential (IP) of the this compound Anion (in kJ/mol) Data sourced from a DFT study using the B3LYP method. ustc.edu.cn

| Anion Form | IP of Anion (Gas Phase) | IP of Anion (Aqueous Solution) |

| 5-anion | 125.1 | 338.4 |

| 6-anion | 196.2 | 398.6 |

Stepwise Electron-Transfer/Proton-Transfer (ET-PT) Processes

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause significant damage to cell membranes. ptfarm.plnih.gov Antioxidants can interrupt this process by scavenging the chain-carrying lipid radicals. ptfarm.pl Experimental studies have demonstrated that this compound exhibits potent inhibitory activity against lipid peroxidation. nih.gov Specifically, it was shown to effectively inhibit lipid peroxidation in plasma and kidney homogenates from rats with renal failure, indicating its protective effect on biological membranes. nih.gov This inhibitory action is a direct consequence of its ability to neutralize free radicals through the mechanisms described above, thereby terminating the destructive peroxidation chain. ustc.edu.cnptfarm.pl

Theoretical Validation of Mechanistic Pathways via Computational Approaches

The elucidation of the specific antioxidant mechanisms of this compound has been heavily reliant on theoretical validation through computational chemistry. ustc.edu.cnaip.org Researchers have employed Density Functional Theory (DFT), a robust quantum mechanical modeling method, to investigate the molecular structure and radical scavenging activity of the compound. ustc.edu.cnmdpi.com

Using methods such as B3LYP and BHandHLYP with basis sets like 6-311++G(2df,2p), scientists have calculated the key thermodynamic parameters that govern the HAT, ET-PT, and SPLET mechanisms. ustc.edu.cnaip.org These calculations were performed for this compound in both the gas phase and in an aqueous solution, the latter simulated using models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). ustc.edu.cn The computational results, which include the bond dissociation enthalpies (BDEs) and ionization potentials (IPs) detailed in the tables above, provide a quantitative basis for understanding which antioxidant pathways are most favorable under different conditions. ustc.edu.cn Importantly, the antioxidant activities predicted by these DFT calculations are consistent with experimental findings, confirming the validity of the theoretical models in explaining the biological action of this compound. ustc.edu.cnaip.org

Structure Activity Relationship Sar Studies of Lespedezavirgatal and Its Analogues

Correlating Structural Features with Antioxidant Potency

The antioxidant capacity of Lespedezavirgatal and its analogs is intrinsically linked to their molecular architecture, particularly the 2-phenylbenzofuran (B156813) core. The arrangement and presence of specific functional groups, most notably hydroxyl (-OH) groups, are critical determinants of their potency in neutralizing harmful free radicals.

Research into a variety of 2-phenylbenzofuran derivatives has consistently highlighted the paramount importance of the number and position of hydroxyl groups on the aromatic rings for significant antioxidant activity. researchgate.net The presence of free hydroxyl groups is considered essential, as they can readily donate a hydrogen atom to stabilize a free radical, thereby terminating the oxidative chain reaction. researchgate.net For instance, studies on hydroxylated 2-phenylbenzofurans have shown that compounds with ortho-dihydroxy (catechol) or para-dihydroxy patterns on the phenyl ring (B-ring) exhibit the highest free radical scavenging activity. researchgate.net

The antioxidant activity, often quantified by the half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, provides a measure of potency; a lower IC50 value indicates a higher antioxidant capacity. nih.govagrojournal.org The table below illustrates the antioxidant activities of various compounds, including analogs of this compound, highlighting the structure-activity relationship.

Table 1: Antioxidant Activity (IC50) of this compound Analogs and Reference Compounds

| Compound | Type | Antioxidant Assay | IC50 (µM) |

|---|---|---|---|

| Caffeic acid | Phenolic Acid | DPPH | 5.9 |

| Syringic acid | Phenolic Acid | DPPH | 9.8 |

| Ferulic acid | Phenolic Acid | DPPH | 9.9 |

| Quercetin (B1663063) | Flavonoid | DPPH | 9.9 |

| Cinnamic acid | Phenolic Acid | DPPH | 0.18 (µg/mL) |

| Acetyl Cinnamic acid | Cinnamic acid derivative | DPPH | 0.16 (µg/mL) |

| Vitamin C | Standard | DPPH | 0.12 (µg/mL) |

Data sourced from multiple studies for comparative purposes. nih.govbiomedres.us

Influence of Substituent Effects on Radical Scavenging Efficiency

The efficiency of radical scavenging by this compound and its analogs is not solely dependent on the presence of hydroxyl groups but is also significantly modulated by the electronic effects of other substituents on the 2-phenylbenzofuran framework. The introduction of different functional groups can either enhance or diminish the antioxidant activity by altering the bond dissociation enthalpy (BDE) of the O-H bonds and the ionization potential (IP) of the molecule.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, when attached to the aromatic rings, can increase the electron density on the molecule. This increased electron density can, in some cases, facilitate the donation of a hydrogen atom or an electron to a free radical, thereby enhancing the antioxidant activity. mdpi.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen groups, tend to decrease the electron density, which can make the donation of a hydrogen atom more difficult, thus reducing the radical scavenging efficiency. researchgate.netmdpi.com

However, the position of these substituents is crucial. For example, methylation of a hydroxyl group (converting it to a methoxy group) generally leads to a decrease in antioxidant activity, as the hydrogen atom is no longer available for donation. researchgate.netrsc.orgnih.govnih.gov Theoretical studies on 2-phenylbenzofuran derivatives have shown that methylation can lead to a decrease in the O-H bond dissociation enthalpy, which is a key parameter in the hydrogen atom transfer (HAT) mechanism of antioxidant action. researchgate.netrsc.orgnih.govnih.gov

Computational Approaches in Predicting Bioactivity Modulations

In recent years, computational chemistry has become an indispensable tool for elucidating the mechanisms of antioxidant action and for predicting the bioactivity of novel compounds, thereby guiding the rational design of more potent antioxidants. agrojournal.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling offer profound insights into the molecular interactions and structural requirements for enhanced antioxidant potency.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound or its analogs) when it binds to a target protein, such as an antioxidant enzyme. nih.gov This technique allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the active site of the enzyme. By understanding these interactions, researchers can infer the potential of a compound to modulate the enzyme's activity.

For antioxidants, key target enzymes include catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. nih.gov Docking studies of phenolic compounds with these enzymes have revealed that the binding affinity is often governed by hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.netmdpi.com For a compound like this compound, the hydroxyl groups would be expected to form crucial hydrogen bonds with polar residues in the enzyme's active site, while the benzofuran (B130515) and phenyl rings would engage in hydrophobic interactions. The binding energy, calculated by the docking software, provides an estimate of the stability of the ligand-enzyme complex; a lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor or modulator. mdpi.com While specific docking studies for this compound with antioxidant enzymes are not extensively reported, the principles derived from studies on structurally similar flavonoids and phenolic compounds provide a strong basis for predicting its binding modes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of antioxidants, QSAR models are developed to predict the antioxidant capacity of new compounds based on a set of calculated molecular descriptors. nih.govresearchgate.net

These molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic properties (e.g., HOMO and LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). smujo.id By correlating these descriptors with the experimentally determined antioxidant activities (e.g., IC50 values) of a training set of compounds, a predictive QSAR model can be built using statistical methods like multiple linear regression (MLR). nih.govresearchgate.net

Research on Derivatives and Analogues of Lespedezavirgatal

Synthetic Strategies for Arylbenzofuran Derivatives

The synthesis of 2-arylbenzofuran derivatives, the structural class to which Lespedezavirgatal belongs, has been an active area of research in organic and medicinal chemistry. A variety of synthetic routes have been developed to access this privileged scaffold, allowing for the introduction of diverse substituents on both the benzofuran (B130515) core and the 2-aryl ring. These strategies are crucial for generating analogues of this compound to probe biological activity.

One common and effective method for the synthesis of 2-arylbenzofurans involves a multi-step sequence starting from substituted 2-hydroxybenzaldehydes. windows.netnih.gov This approach generally includes the following key steps:

O-Alkylation: The phenolic hydroxyl group of a substituted 2-hydroxybenzaldehyde is alkylated with a methyl α-bromophenylacetate. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). windows.netnih.gov

Hydrolysis: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid.

Cyclization: The final step involves an intramolecular cyclization of the carboxylic acid to form the benzofuran ring. This is often achieved by heating the acid with a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate. windows.net

This synthetic sequence allows for the preparation of a library of 2-arylbenzofuran derivatives by varying the substituents on both the starting 2-hydroxybenzaldehyde and the methyl α-bromophenylacetate. For instance, a series of 2-arylbenzofuran derivatives were synthesized to evaluate their potential as anti-Alzheimer's disease agents, demonstrating the versatility of this synthetic approach. windows.netnih.govnih.gov

Another notable synthetic strategy involves the palladium-catalyzed oxidative cyclization of o-alkenylphenols. uniroma1.it This method provides a direct route to the benzofuran core. Additionally, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has been reported as an alternative for the synthesis of 2-arylbenzofurans. uniroma1.it

The table below summarizes a selection of synthesized 2-arylbenzofuran derivatives with reported biological activities, illustrating the impact of different substitution patterns on the core scaffold.

Table 1: Examples of Synthesized 2-Arylbenzofuran Derivatives and Their Biological Activities

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|---|---|

| Compound 8 | H | H | 4'-OH | 3'-OCH₃ | BACE1 Inhibition: < 0.087 | nih.gov |

| Compound 19 | 5-OH | H | 4'-OH | 3'-OCH₃ | BACE1 Inhibition: < 0.087 | nih.gov |

| Compound 20 | 5-OH | 7-OH | 4'-OH | 3'-OCH₃ | AChE Inhibition: 0.086 ± 0.01, BACE1 Inhibition: 0.043 ± 0.01 | nih.govnih.gov |

IC₅₀ values represent the concentration required for 50% inhibition of the respective enzyme's activity. AChE: Acetylcholinesterase; BACE1: Beta-secretase 1.

The synthesis of these derivatives highlights the chemical tractability of the 2-arylbenzofuran scaffold and provides a foundation for creating novel analogues of this compound with potentially enhanced or new biological functions.

Exploration of Bioisosteric Modifications and Their Mechanistic Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. researchgate.net In the context of this compound and its analogues, bioisosteric modifications have been explored to improve pharmacokinetic properties, enhance target binding, and elucidate the mechanism of action.

Another focus of bioisosteric replacement is the phenolic hydroxyl groups on the aryl rings of this compound. These hydroxyl groups are often key to the antioxidant activity of flavonoids, but they can also be sites of metabolic modification, leading to poor bioavailability. Replacing these hydroxyl groups with other substituents can have profound effects. For example, the substitution of a hydroxyl group with a fluorine atom can maintain the potential for hydrogen bonding while increasing metabolic stability and altering the electronic nature of the aromatic ring. nih.gov Such a modification could potentially shift the biological activity from antioxidant to other mechanisms by preventing the formation of quinone-type metabolites.

The table below outlines potential bioisosteric modifications for the this compound scaffold and their mechanistic implications.

Table 2: Potential Bioisosteric Modifications of the this compound Scaffold and Their Mechanistic Rationale

| Original Functional Group | Bioisosteric Replacement | Mechanistic Implication | Potential Outcome | Reference |

|---|---|---|---|---|

| Benzofuran Oxygen | Sulfur (to form Benzothiophene) | Altered ring electronics and hydrogen bonding capacity. | Potential for new target interactions, modulation of existing activity. | researchgate.net |

| Benzofuran Oxygen | Nitrogen (to form Indole/Benzimidazole) | Introduction of hydrogen bond donor/acceptor capabilities. | Altered target specificity and binding affinity. | researchgate.net |

| Phenolic Hydroxyl Group | Fluorine | Increased metabolic stability, altered pKa, and electronic properties. | Shift from antioxidant activity to other mechanisms, improved bioavailability. | nih.gov |

| Phenolic Hydroxyl Group | Methoxy (B1213986) Group | Increased lipophilicity, removal of hydrogen bond donating ability. | Altered solubility and membrane permeability, potential change in target binding. | nih.gov |

| Aryl Ring | Thiophene or Pyridine Ring | Modification of aromaticity, introduction of heteroatoms. | Altered stacking interactions with protein targets, improved solubility. | drugdesign.org |

These bioisosteric strategies offer rational approaches to fine-tune the pharmacological profile of this compound, potentially leading to the discovery of new derivatives with improved therapeutic potential. The mechanistic insights gained from such studies are invaluable for the broader field of drug design based on natural product scaffolds.

Biosynthetic Pathways and Natural Occurrence Context

Phytochemical Profiling of Lespedeza virgata and Related Species

The genus Lespedeza, belonging to the family Fabaceae, is a source of a diverse array of phenolic compounds. acs.orgresearchgate.net These plants, found in East Asia and North America, have been subjects of phytochemical investigations to identify their chemical constituents. acs.org

Lespedeza virgata (Thunb.) DC. has been a particular focus of such studies. Research on the aerial parts of this plant has led to the isolation and identification of several classes of compounds. acs.org A significant finding was the identification of two novel 2-phenylbenzofurans, named Lespedezavirgatal and Lespedezavirgatol, along with a new coumestan, Lespedezacoumestan. acs.org The structures of these compounds were determined through spectroscopic analysis. acs.org

Beyond these unique structures, phytochemical analysis of L. virgata has also revealed the presence of numerous flavonoids. An ethanol (B145695) extract of the aerial parts yielded eight known flavonoids: tricin, kaempferol, apigenin, kaempferitrin, morin, luteolin (B72000), quercetin-3-O-alpha-L-rhamnoside, and chrysoeriol-7-rutinoside. nih.gov Of these, tricin, kaempferol, apigenin, morin, and luteolin were identified in the plant for the first time, while chrysoeriol-7-rutinoside was a first-time discovery within the Lespedeza genus. nih.gov

Studies on related species have shown a similar, yet distinct, phytochemical profile. The roots of Lespedeza bicolor have been found to contain new arylbenzofurans, alongside new pterocarpans and coumestans. researchgate.net Lespedeza cuneata is also rich in polyphenolic compounds, including flavonoids like quercetin (B1663063) and kaempferol, and other specific substances such as lespeflorin B/C and lespecunioside A/B. nih.govnih.gov The presence of a variety of flavonoids, isoflavonoids, stilbenoids, and other phenolics is a characteristic feature of the Lespedeza genus. acs.orgresearchgate.net

Table 1: Phytochemicals Isolated from Lespedeza virgata

| Compound Class | Compound Name |

| 2-Arylbenzofurans | This compound |

| Lespedezavirgatol | |

| Coumestans | Lespedezacoumestan |

| Flavonoids | Tricin |

| Kaempferol | |

| Apigenin | |

| Kaempferitrin | |

| Morin | |

| Luteolin | |

| Quercetin-3-O-alpha-L-rhamnoside | |

| Chrysoeriol-7-rutinoside |

Hypothetical Biosynthetic Routes to 2-Arylbenzofurans

The biosynthesis of 2-arylbenzofurans, such as this compound, is a topic of significant interest as these compounds are found in a limited number of plant families, including Fabaceae and Moraceae. lookchem.commdpi.com Those originating from leguminous plants are considered part of the isoflavonoid (B1168493) family, despite having a C6-C2-C6 skeleton, which is one carbon short of a typical isoflavonoid. lookchem.com

The biosynthesis is theorized to proceed through the contraction of the heterocyclic ring of an isoflavonoid precursor, which results in the elimination of one carbon atom. lookchem.com While the exact enzymatic steps in vivo are still under investigation, a plausible chemical analogy has been proposed to explain this transformation. lookchem.com This proposed pathway suggests that a 2-hydroxy-isoflav-3-ene intermediate could be a key precursor for both 2-arylbenzofurans and 3-arylcoumarins. lookchem.com

According to this hypothesis, the treatment of a 2-hydroxy-isoflav-3-ene with acid can lead to the formation of a 2-arylbenzofuran in a good yield. lookchem.com This chemical conversion provides a working model for the corresponding biosynthetic process in plants. lookchem.com Extensive tracer experiments on vignafuran, a 2-arylbenzofuran phytoalexin from cowpea (Vigna unguiculata), have demonstrated that it is indeed derived from an isoflavonoid precursor. lookchem.com This supports the hypothesis that 2-arylbenzofurans found in the Fabaceae family, including this compound, likely share this isoflavonoid-based biosynthetic origin. lookchem.com

It is important to distinguish this pathway from that of 2-arylbenzofurans found in other plant families, such as Moraceae. In those cases, the compounds are thought to be derived from the oxidative cyclization of stilbene (B7821643) precursors, which is reflected in a different oxygenation pattern on the 2-phenyl group. lookchem.commdpi.com

Advanced Analytical Methodologies for Research and Quantification of Lespedezavirgatal

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures such as plant extracts.

UHPLC-MS is a powerful and widely used technique for the analysis of isoflavonoids and related phenolic compounds in plant extracts and biological fluids. mdpi.comcreative-proteomics.com Its high resolution, sensitivity, and speed make it an ideal choice for the quantification of Lespedezavirgatal. A typical UHPLC-MS method involves the separation of the analyte from the sample matrix on a reversed-phase column, followed by detection using a mass spectrometer.

For the analysis of isoflavones, reversed-phase columns such as C18 are commonly employed. mdpi.comingentaconnect.com Gradient elution with a mobile phase consisting of an aqueous component (often containing a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used to achieve optimal separation. ingentaconnect.comnih.gov

Mass spectrometric detection, particularly with a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity. The analysis is often performed in the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for the analyte of interest. creative-proteomics.com This technique significantly reduces background noise and enhances the accuracy of quantification. While specific parent and daughter ions for this compound would need to be determined experimentally, for related isoflavones like daidzein (B1669772), transitions such as m/z 255 → 199 and 136 have been used.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net However, due to the low volatility of flavonoids and isoflavonoids like this compound, a derivatization step is necessary to make them amenable to GC analysis. researchgate.netnih.gov This process involves chemically modifying the analyte to increase its volatility.

Common derivatization reagents for flavonoids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.gov The derivatization process can sometimes be complex and time-consuming. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent separation efficiency and allows for the identification of compounds based on their mass spectra, which can be compared to spectral libraries. nih.gov While GC-MS is a viable option, the additional sample preparation step of derivatization often makes UHPLC-MS the more direct and commonly used method for the analysis of isoflavonoids. tandfonline.com

Future Research Perspectives and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Phytochemical Research

The intersection of artificial intelligence (AI) and phytochemical research is poised to revolutionize the discovery and development of natural products like Lespedezavirgatal. cas.org AI and machine learning (ML) algorithms offer powerful tools for analyzing vast datasets, predicting biological activities, and elucidating the mechanisms of action of complex molecules. polyphenols-site.com

Machine learning models, including deep neural networks, can be trained on large databases of natural products to predict the bioactivity of novel compounds. cas.org For flavonoids and related polyphenols, AI can analyze structure-activity relationships (SAR) to identify key chemical features responsible for therapeutic effects. researchgate.netnih.gov This predictive capability can significantly expedite the screening process, allowing researchers to prioritize compounds with the highest potential for further investigation. For instance, ML algorithms like Random Forest have been successfully used to predict the antioxidant capacity of flavonoids based on their structural characteristics. researchgate.netnih.gov

Novel Computational Approaches for Mechanism Prediction

Understanding the precise molecular mechanism by which a compound exerts its biological effects is a critical step in drug development. Novel computational approaches are providing unprecedented insights into these mechanisms, moving beyond traditional laboratory assays.

Virtual screening and molecular docking are powerful computational techniques that can predict the interactions between a ligand, such as this compound, and a protein target. plos.orgdokumen.pub These methods allow for the rapid screening of large libraries of compounds against known protein targets associated with specific diseases. plos.org For flavonoids, computational studies have been instrumental in identifying potential protein targets and elucidating their binding modes, which helps in understanding their anticancer and chemopreventive properties. plos.org

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, confirming the stability of the complex over time. japsonline.com For flavonoids, MD simulations have been used to validate docking results and to gain a deeper understanding of their hepatoprotective mechanisms. japsonline.com

Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be employed to analyze the electronic structure of flavonoids and predict their antioxidant activity. mdpi.com These methods help in understanding the radical scavenging mechanisms and identifying the specific structural features that contribute to antioxidant potency. mdpi.com Such computational studies have been applied to compounds from Lespedeza virgata, including this compound, to understand their molecular structure and radical scavenging activity. researchgate.net

High-Throughput Screening Methodologies for Related Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. bmglabtech.comwikipedia.org This technology is particularly valuable for screening large natural product libraries to identify "hits" for further development. nih.gov

The HTS process involves the miniaturization and automation of assays, typically in 96-well or 384-well microplates, allowing for the efficient use of reagents and test compounds. bmglabtech.com For natural product research, HTS can be applied in two main ways: screening of crude extracts or pre-fractionated libraries, followed by bioassay-guided fractionation to isolate the active compound, or screening of pure, isolated compounds.

While specific HTS campaigns for the 2-phenylbenzofuran (B156813) scaffold of this compound are not widely documented, the methodologies are broadly applicable. HTS can be used to screen libraries of natural products or synthetic compounds with similar scaffolds against a variety of biological targets. researchgate.net For instance, HTS assays are well-established for assessing antioxidant activity, a known property of this compound. nih.gov Assays like the DPPH and ABTS radical scavenging assays can be adapted to a high-throughput format to quickly evaluate the antioxidant potential of numerous compounds. nih.gov

Moreover, advancements in HTS technology, such as high-content screening (HCS), allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive picture of a compound's biological effects. This can be particularly useful for elucidating the mechanism of action of compounds identified in initial screens.

Q & A

Q. How to design a CRISPR-Cas9 screen to identify this compound’s genetic targets?

- Methodological Answer : Use a genome-wide sgRNA library in a relevant cell line (e.g., HepG2). Treat with this compound and perform next-gen sequencing post-selection. Apply MAGeCK or BAGEL algorithms to identify enriched/depleted genes. Validate hits via siRNA knockdown and rescue experiments .

Data Presentation & Reproducibility

Q. How to structure a research paper’s methods section for this compound studies?

- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. Detail extraction protocols with CAS numbers for solvents. For animal studies, include ARRIVE guidelines compliance statements. Use Supplementary Materials for raw spectra or code repositories .

Q. What tools facilitate reproducible analysis of this compound’s spectroscopic data?

- Methodological Answer : Use open-source platforms like MNova for NMR or OpenMS for LC-MS. Document workflows in Jupyter Notebooks with version control (GitHub). Share raw data in FAIR-aligned repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.